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Abstract
PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic

agent Dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, demonstrating

significant cytotoxicity against tumor cells. Its discovery, centered on novel N-terminal

modifications of the auristatin scaffold, has led to a compound with excellent potency in tumor

cell proliferation assays and favorable differential ADME (Absorption, Distribution, Metabolism,

and Excretion) properties.[1][2][3] This has positioned PF-06380101 as a valuable payload for

antibody-drug conjugates (ADCs) in the targeted therapy of cancer. This document provides a

comprehensive overview of the discovery, synthesis, and biological characterization of PF-
06380101.

Discovery and Rationale
The discovery of PF-06380101 stemmed from research focused on modifying the N-terminus of

auristatin analogs.[2][3] Auristatins, as a class, are highly potent microtubule inhibitors, but their

systemic toxicity often limits their therapeutic window. The development of ADCs has provided

a mechanism to deliver these potent payloads directly to tumor cells, thereby increasing

efficacy and reducing off-target effects.

The key innovation in the discovery of PF-06380101 was the introduction of α,α-disubstituted

amino acids at the N-terminal position of the peptide structure.[2] This unprecedented

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b609976?utm_src=pdf-interest
https://www.benchchem.com/product/b609976?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jm501649k
https://www.medchemexpress.com/PF-06380101.html
https://www.biocompare.com/11119-Chemicals-and-Reagents/20951765-PF-06380101/
https://www.benchchem.com/product/b609976?utm_src=pdf-body
https://www.benchchem.com/product/b609976?utm_src=pdf-body
https://www.benchchem.com/product/b609976?utm_src=pdf-body
https://www.benchchem.com/product/b609976?utm_src=pdf-body
https://www.medchemexpress.com/PF-06380101.html
https://www.biocompare.com/11119-Chemicals-and-Reagents/20951765-PF-06380101/
https://www.benchchem.com/product/b609976?utm_src=pdf-body
https://www.medchemexpress.com/PF-06380101.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


modification led to the identification of PF-06380101 as a lead candidate with enhanced

properties compared to other synthetic auristatin analogs used in ADCs.

Synthesis
While a detailed, step-by-step synthesis protocol for PF-06380101 is not publicly disclosed, the

general synthesis of auristatin analogs is well-documented and involves standard solid-phase

or solution-phase peptide synthesis techniques. The synthesis of PF-06380101 would logically

follow a convergent approach, involving the synthesis of key peptide fragments followed by

their coupling.

A representative synthetic scheme would involve:

Synthesis of the N-terminal modified amino acid: This is the unique component of PF-
06380101 and would be synthesized separately.

Synthesis of the core peptide backbone: This involves the sequential coupling of the other

amino acid residues that constitute the auristatin structure.

Coupling of the N-terminal modified amino acid: The unique N-terminal amino acid is then

coupled to the core peptide.

Addition of the C-terminal group: The final C-terminal modification is added to complete the

molecule.

Purification: The final product is purified using chromatographic techniques such as High-

Performance Liquid Chromatography (HPLC).

Mechanism of Action
PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process

for cell division.
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Mechanism of Action of PF-06380101
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As illustrated in the diagram, PF-06380101 binds to αβ-tubulin dimers, the fundamental building

blocks of microtubules. This binding inhibits the polymerization of tubulin into microtubules and

promotes their depolymerization. The disruption of the microtubule network leads to cell cycle

arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Quantitative Data
In Vitro Potency
PF-06380101 has demonstrated excellent potency in various tumor cell proliferation assays.[1]

[2][4] While specific IC50 values across a wide range of cell lines are not compiled in a single

public source, the inhibitory concentrations are reported to be in the picomolar range.[5]

Assay Metric Value Reference

Tumor Cell

Proliferation
IC50 Picomolar range [5]

Preclinical Pharmacokinetics
Pharmacokinetic studies in Wistar Han rats have provided initial insights into the ADME

properties of PF-06380101.

Parameter Value Species Dose Reference

Systemic

Clearance (Cl)
70 mL/min/kg Wistar Han Rat 20 µg/kg (IV) [1]

Volume of

Distribution (Vss)
14.70 L/kg Wistar Han Rat 20 µg/kg (IV) [1]

Terminal

Elimination Half-

life (t1/2)

~6 hours Wistar Han Rat 20 µg/kg (IV) [1]

Further studies have indicated that PF-06380101 preferentially distributes into human plasma

relative to whole blood and is a substrate of P-glycoprotein (P-gp).[1] Importantly, it is

anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with
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compounds metabolized by major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8,

CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5).[1][6]

Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for directly measuring the inhibitory effect of PF-06380101 on microtubule

formation.

Preparation Assay Execution Data Analysis
Prepare tubulin solution

(e.g., purified bovine brain tubulin)
in polymerization buffer

Add tubulin solution to
96-well plate

Prepare PF-06380101 dilutions
in DMSO or appropriate solvent

Add PF-06380101 or control
to wells

Incubate at 37°C to
initiate polymerization

Monitor absorbance at 340 nm
over time

Plot absorbance vs. time
to generate polymerization curves

Calculate inhibition of
polymerization and IC50 value

ADC Components ADC Action

Monoclonal
Antibody (mAb)

Linker

PF-06380101
(Payload)

ADC binds to
tumor antigen

Internalization into
tumor cell

Linker cleavage and
release of PF-06380101

PF-06380101 induces
cell death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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